molecular formula C11H18N4O2 B1517814 2-(4-amino-1H-pyrazol-1-yl)-1-(2,6-dimethylmorpholin-4-yl)ethan-1-one CAS No. 1156075-58-9

2-(4-amino-1H-pyrazol-1-yl)-1-(2,6-dimethylmorpholin-4-yl)ethan-1-one

Cat. No.: B1517814
CAS No.: 1156075-58-9
M. Wt: 238.29 g/mol
InChI Key: BYKOJYWWZVQXCU-UHFFFAOYSA-N
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Description

2-(4-amino-1H-pyrazol-1-yl)-1-(2,6-dimethylmorpholin-4-yl)ethan-1-one is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse pharmacological effects, including antileishmanial, antimalarial, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-amino-1H-pyrazol-1-yl)-1-(2,6-dimethylmorpholin-4-yl)ethan-1-one typically involves the reaction of 4-amino-1H-pyrazole with 2,6-dimethylmorpholine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using advanced chemical reactors and automated systems to ensure consistency and efficiency. The process may also include purification steps to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxo-compounds, while reduction may result in the formation of amines or alcohols.

Scientific Research Applications

This compound has shown promise in various scientific research applications, including:

  • Chemistry: Used as a building block in the synthesis of more complex heterocyclic systems.

  • Biology: Investigated for its potential biological activities, such as antileishmanial and antimalarial properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new chemical processes and materials.

Mechanism of Action

The mechanism by which 2-(4-amino-1H-pyrazol-1-yl)-1-(2,6-dimethylmorpholin-4-yl)ethan-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

  • 2-(4-amino-1H-pyrazol-1-yl)acetonitrile

  • 2-(4-amino-1H-pyrazol-1-yl)ethanol

  • 3(5)-aminopyrazoles

Uniqueness: 2-(4-amino-1H-pyrazol-1-yl)-1-(2,6-dimethylmorpholin-4-yl)ethan-1-one is unique due to its specific structural features and potential applications. Its distinct chemical properties and biological activities set it apart from other similar compounds.

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Properties

IUPAC Name

2-(4-aminopyrazol-1-yl)-1-(2,6-dimethylmorpholin-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2/c1-8-4-14(5-9(2)17-8)11(16)7-15-6-10(12)3-13-15/h3,6,8-9H,4-5,7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKOJYWWZVQXCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)CN2C=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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